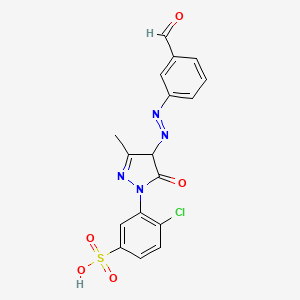
3-Isoajmalicine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isoajmalicine is a monoterpenoid indole alkaloid with the molecular formula C21H24N2O3. It is a stereoisomer of ajmalicine, which is known for its antihypertensive properties. This compound is found naturally in various plants, including Catharanthus roseus and Rauvolfia serpentina .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isoajmalicine involves the terpenoid indole alkaloid pathway. The terpenoid moiety is synthesized via the MEP pathway, starting with pyruvate and D-glyceraldehyde-3-phosphate. This pathway involves several enzymes, including DXS, DXR, MCT, MECS, HDS, and HDR, leading to the formation of isopentenyl diphosphate and dimethylallyl diphosphate, which are then converted into secologanin .
The indole moiety is synthesized from tryptophan through the action of tryptophan decarboxylase, forming tryptamine. Strictosidine synthase then catalyzes the formation of strictosidine from tryptamine and secologanin. Finally, strictosidine glucosidase catalyzes the conversion of strictosidine into this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from plant sources such as Catharanthus roseus and Rauvolfia serpentina. Metabolic engineering approaches are also being explored to increase the yield of this compound in both homologous and heterologous systems .
Análisis De Reacciones Químicas
Types of Reactions: 3-Isoajmalicine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions vary depending on the desired product .
Major Products: For example, oxidation of this compound can lead to the formation of compounds with enhanced pharmacological properties .
Aplicaciones Científicas De Investigación
3-Isoajmalicine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology, it is studied for its potential effects on cellular processes. In medicine, this compound is investigated for its antihypertensive and neuroprotective properties .
Mecanismo De Acción
The mechanism of action of 3-Isoajmalicine involves its interaction with various molecular targets and pathways. It acts as an α1-adrenergic receptor antagonist, which helps in reducing blood pressure. Additionally, it inhibits the CYP2D6 liver enzyme, affecting the metabolism of several drugs .
Comparación Con Compuestos Similares
3-Isoajmalicine is structurally related to other yohimban derivatives, such as yohimbine, rauwolscine, and corynanthine. These compounds share similar pharmacological properties but differ in their specific interactions with molecular targets. For instance, while yohimbine is known for its stimulant effects, this compound is primarily recognized for its antihypertensive properties .
List of Similar Compounds:- Yohimbine
- Rauwolscine
- Corynanthine
- Spegatrine
Propiedades
Número CAS |
483-03-4 |
|---|---|
Fórmula molecular |
C21H24N2O3 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
methyl (1R,15R,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate |
InChI |
InChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t12-,15-,16+,19+/m0/s1 |
Clave InChI |
GRTOGORTSDXSFK-NALNUFGESA-N |
SMILES isomérico |
C[C@H]1[C@H]2CN3CCC4=C([C@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45 |
SMILES canónico |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


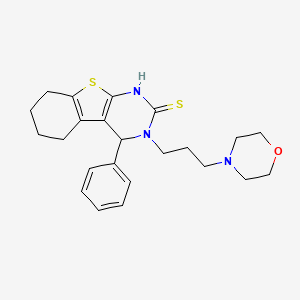
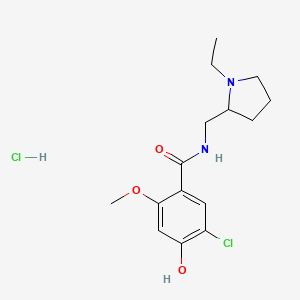

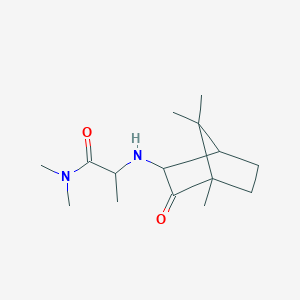

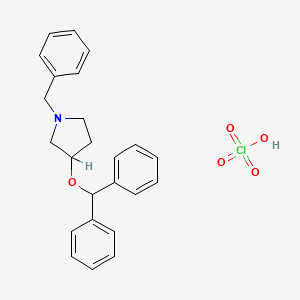



![methyl (1E)-N-[methyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfinyl]carbamoyl]oxyethanimidothioate](/img/structure/B12713631.png)



